Z-Ala-Arg-Arg-AMC

Descripción general

Descripción

Z-Ala-Arg-Arg-AMC: is a fluorogenic substrate used primarily to assay trypsin-like activity within the proteasome. It is a synthetic peptide that includes the amino acids alanine, arginine, and arginine, linked to 7-amino-4-methylcoumarin (AMC). This compound is widely used in biochemical research to study protease activity, particularly in the context of the ubiquitin-proteasome system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the final product meets the required standards for research applications.

Análisis De Reacciones Químicas

Types of Reactions: Z-Ala-Arg-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases the fluorophore AMC, which can be detected by its fluorescence.

Common Reagents and Conditions:

Proteases: Enzymes such as trypsin, cathepsin B, and proteasome complexes.

Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.

Temperature: Reactions are often conducted at physiological temperatures (37°C) to mimic biological conditions.

Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be quantitatively measured.

Aplicaciones Científicas De Investigación

Protease Activity Assays

Z-Ala-Arg-Arg-AMC serves as a substrate for measuring the activity of several proteases, including:

- Proteasome Activities : It is used to assess chymotryptic, tryptic, and PGPH activities of the 20S and 26S proteasomes. These proteasomes are essential for protein degradation and regulation within cells, making this compound a valuable tool in cell biology research .

- Cathepsin B Activity : This compound is noted for its role in evaluating cathepsin B activity, which is crucial in various physiological processes and pathological conditions, including cancer and neurodegenerative diseases .

Inhibition Studies

This compound has been reported to inhibit aminopeptidase activity, making it useful in studies aimed at understanding the role of aminopeptidases in various biological processes. This inhibition can provide insights into enzyme mechanisms and potential therapeutic targets .

Biochemical Research

The compound's ability to selectively interact with specific enzymes allows researchers to elucidate the mechanisms of action of these enzymes under different physiological conditions. For instance:

- pH Dependency : Studies have shown that this compound can be utilized to monitor enzymatic activity across a range of pH levels, thus providing valuable data on enzyme kinetics and stability under varying conditions .

Case Study 1: Cathepsin B Specificity

Research comparing various substrates highlighted that while this compound can monitor cathepsin B activity, other novel substrates like Z-Nle-Lys-Arg-AMC showed improved specificity and efficiency across different pH levels. This finding underscores the importance of selecting appropriate substrates for accurate enzymatic profiling .

Case Study 2: Proteasome Activity Monitoring

In a study assessing the activities of the 26S proteasome, this compound was employed to measure trypsin-like activities effectively. The results demonstrated its utility in distinguishing between different proteolytic pathways within cellular environments .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Protease Activity Assays | Substrate for chymotryptic and tryptic assays | Effective for measuring proteasome activities |

| Cathepsin B Monitoring | Evaluating specific activity | Useful for understanding roles in diseases |

| Inhibition Studies | Aminopeptidase inhibition | Provides insights into enzyme mechanisms |

| Biochemical Research | pH-dependent activity monitoring | Valuable for kinetic studies |

Mecanismo De Acción

Z-Ala-Arg-Arg-AMC exerts its effects through the hydrolysis of its peptide bond by proteases. The protease recognizes the specific amino acid sequence and cleaves the bond, releasing the fluorophore AMC. The fluorescence of AMC can be measured, providing a quantitative readout of protease activity. This mechanism is crucial for studying the function and regulation of proteases in various biological processes.

Comparación Con Compuestos Similares

Z-Arg-Arg-AMC: Another fluorogenic substrate used to assay protease activity, particularly cathepsin B.

Z-Phe-Arg-AMC: Used to study the activity of kallikreins and other proteases.

Boc-Arg-Arg-AMC: A substrate for trypsin-like proteases, similar in structure but with different protective groups.

Uniqueness: Z-Ala-Arg-Arg-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its high sensitivity and specificity for trypsin-like activity within the proteasome make it an invaluable tool in protease research.

Actividad Biológica

Z-Ala-Arg-Arg-AMC (also known as Z-ARR-AMC) is a fluorogenic peptide substrate that has garnered attention for its role in studying proteolytic enzymes, particularly in the context of cathepsin B and the 26S proteasome. This compound is instrumental in understanding various biological processes, including protein degradation, cellular signaling, and pathophysiological conditions.

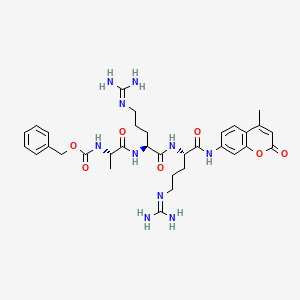

Chemical Structure and Properties

This compound is a synthetic peptide composed of the amino acids alanine, arginine, and another arginine, with the AMC (7-amino-4-methylcoumarin) moiety providing fluorescence upon cleavage. The structure can be represented as follows:

The Z-group (benzyloxycarbonyl) protects the N-terminal amine, enhancing stability and specificity for enzymatic cleavage.

Protease Substrates

This compound is primarily used to assess the activity of various proteases:

- Cathepsin B : This cysteine protease plays a crucial role in many physiological processes, including protein turnover and apoptosis. This compound has been shown to be cleaved by cathepsin B, allowing for the measurement of its activity under different pH conditions. Research indicates that this compound exhibits higher specificity for cathepsin B compared to other cysteine proteases, making it a valuable tool for studying this enzyme's function in both normal and disease states .

- 26S Proteasome : The substrate is also utilized to evaluate trypsin-like activity within the 26S proteasome complex. This complex is vital for degrading ubiquitinated proteins, thereby regulating various cellular processes such as cell cycle progression and apoptosis .

Kinetic Studies

Kinetic studies have demonstrated that this compound can effectively monitor cathepsin B activity across a range of pH levels. In one study, researchers measured the cleavage of this compound at neutral pH (7.2) and acidic pH (4.6), revealing significant differences in substrate cleavage rates. The findings suggested that while this compound is cleaved by cathepsin B at neutral pH, its activity diminishes in acidic environments, highlighting the enzyme's functional versatility .

Comparative Analysis with Other Substrates

A comparative analysis involving other fluorogenic substrates such as Z-Phe-Arg-AMC indicated that this compound offers superior specificity for cathepsin B. This specificity is crucial for accurately assessing protease activity in complex biological samples where multiple proteases may be present .

| Substrate | Specificity | pH Range | Enzyme Activity Monitored |

|---|---|---|---|

| This compound | High | Neutral | Cathepsin B |

| Z-Phe-Arg-AMC | Moderate | Acidic | Cathepsin B & Others |

| Z-Nle-Lys-Arg-AMC | Very High | Broad | Cathepsin B |

Applications in Disease Models

This compound has been employed in various disease models to elucidate the role of cathepsin B in pathological conditions such as cancer and neurodegenerative diseases. For instance, studies have linked increased cathepsin B activity to tumor progression and metastasis, making this compound a potential biomarker for cancer diagnosis and prognosis . Additionally, its application in neurodegenerative research has provided insights into the enzyme's involvement in Alzheimer's disease pathology .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N10O7/c1-19-16-27(44)50-26-17-22(12-13-23(19)26)41-29(46)24(10-6-14-38-31(34)35)43-30(47)25(11-7-15-39-32(36)37)42-28(45)20(2)40-33(48)49-18-21-8-4-3-5-9-21/h3-5,8-9,12-13,16-17,20,24-25H,6-7,10-11,14-15,18H2,1-2H3,(H,40,48)(H,41,46)(H,42,45)(H,43,47)(H4,34,35,38)(H4,36,37,39)/t20-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACPARIFVUIBCA-OPXMRZJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112888 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90468-18-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90468-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.